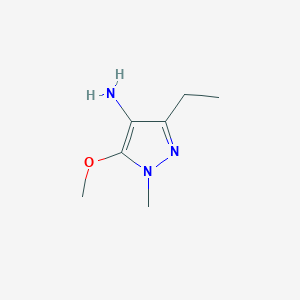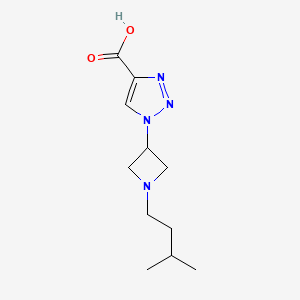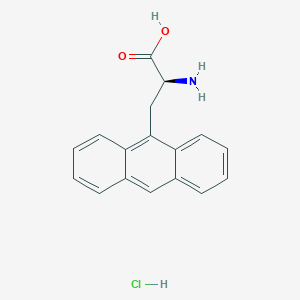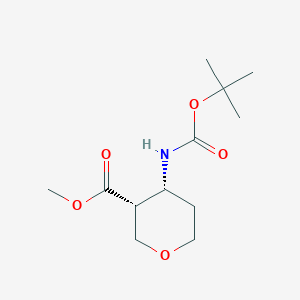
Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its tetrahydropyran ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group. Such compounds are often used in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using Boc anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is converted to a methyl ester using reagents like methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
Methyl (3R,4R)-4-amino-tetrahydro-2H-pyran-3-carboxylate: Lacks the Boc protection on the amino group.
Ethyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylate: The carboxylate group is at a different position on the pyran ring.
Uniqueness
Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is unique due to its specific stereochemistry and functional group arrangement. The presence of the Boc-protected amino group and the methyl ester group provides distinct reactivity and stability, making it valuable for various synthetic and research applications.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
methyl (3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-9-5-6-17-7-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 |
InChIキー |
GASHZCKHFILJHJ-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC1CCOCC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


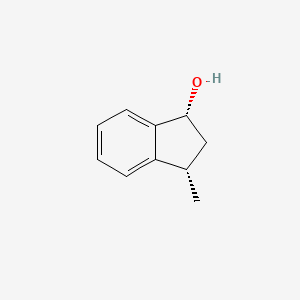
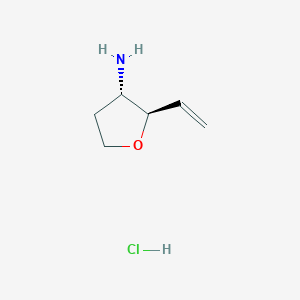
![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)
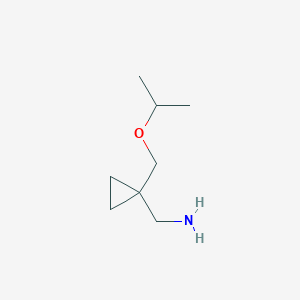


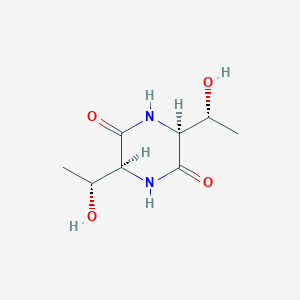
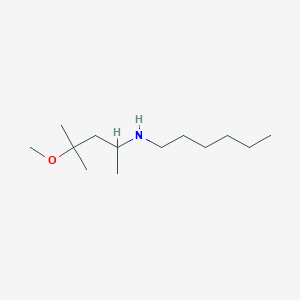
![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
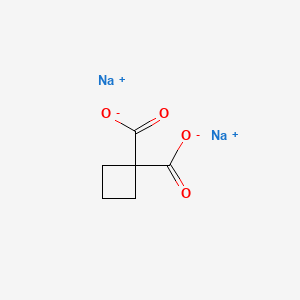
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
